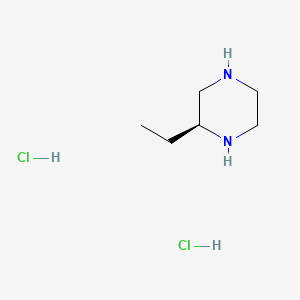

(S)-2-ethylpiperazine dihydrochloride

Descripción general

Descripción

(S)-2-ethylpiperazine dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-ethylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction yields protected piperazines, which can then be deprotected using thiophenol (PhSH) to obtain the desired product .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale cyclization reactions under controlled conditions. The use of solid-phase synthesis and photocatalytic methods has also been explored to enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-ethylpiperazine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazine N-oxides, while reduction may produce secondary amines. Substitution reactions can result in various halogenated piperazine derivatives .

Aplicaciones Científicas De Investigación

(S)-2-ethylpiperazine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of (S)-2-ethylpiperazine dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Hydroxyethyl piperazine dihydrochloride: Another piperazine derivative with similar structural features.

Aloe emodin–hydroxyethyl piperazine hybrid dihydrochloride: A compound with enhanced water solubility and antitumor activity.

Uniqueness

(S)-2-ethylpiperazine dihydrochloride is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various specialized applications.

Actividad Biológica

(S)-2-ethylpiperazine dihydrochloride is a compound that has garnered attention in various fields of biological and medicinal research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is a piperazine derivative characterized by the presence of an ethyl group. It is often utilized as a building block in the synthesis of more complex molecules and has applications in medicinal chemistry due to its ability to interact with various biological targets.

The biological activity of this compound primarily stems from its ability to act as a ligand, binding to specific receptors or enzymes. This interaction can modulate the activity of these targets, influencing various biochemical pathways. The exact mechanism depends on the context in which the compound is used, but it is known to affect enzyme interactions and protein binding.

1. Antiviral and Anticancer Properties

Research has indicated that this compound may exhibit antiviral and anticancer properties. Its potential therapeutic effects are being investigated, particularly in relation to its ability to inhibit viral replication and tumor growth through modulation of cellular pathways.

2. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases. Studies have shown that derivatives of piperazine, including this compound, can inhibit cholinesterase enzymes effectively. For instance, compounds with similar structures demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating their potency .

Case Study 1: Cholinesterase Inhibition

A study evaluated a series of piperazine derivatives for their inhibitory effects on cholinesterases from different species. The results indicated that certain derivatives exhibited IC50 values ranging from 0.014 to 2.097 µM against BChE, suggesting that structural modifications could enhance inhibitory activity . This highlights the potential for this compound to be developed into effective therapeutic agents for conditions like Alzheimer's disease.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 4a | 0.014 | BChE |

| 4m | 0.092 | BChE |

| Control | 1.419 | Donepezil |

Case Study 2: Antiviral Activity

In another study, this compound was assessed for its antiviral properties against specific viral strains. The compound's ability to inhibit viral replication was noted, although specific IC50 values were not disclosed in the available literature. Further research is needed to elucidate the precise mechanisms involved.

Applications in Medicine and Industry

This compound finds applications not only in academic research but also in pharmaceutical development. It is explored for its potential use in drug formulations aimed at treating neurological disorders and as a component in agrochemicals due to its biological activity.

Propiedades

IUPAC Name |

(2S)-2-ethylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKAKBROIJTVJI-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679631 | |

| Record name | (2S)-2-Ethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128427-05-4 | |

| Record name | (2S)-2-Ethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.